molecular formula C4H6BrClN2S B1401550 (2-Bromothiazol-5-yl)methanamine hydrochloride CAS No. 1001413-46-2

(2-Bromothiazol-5-yl)methanamine hydrochloride

Cat. No.: B1401550
CAS No.: 1001413-46-2
M. Wt: 229.53 g/mol
InChI Key: NKRZXJJIHNKMKK-UHFFFAOYSA-N
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Description

(2-Bromothiazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C4H6BrClN2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C to ensure the stability and purity of the product .

Industrial Production Methods

Industrial production methods for (2-Bromothiazol-5-yl)methanamine hydrochloride are similar to laboratory synthesis but on a larger scale. These methods often involve the use of automated reactors and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

(2-Bromothiazol-5-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

(2-Bromothiazol-5-yl)methanamine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Bromothiazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiazole ring play crucial roles in its binding affinity and specificity. The pathways involved often include inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

  • (2-Chlorothiazol-5-yl)methanamine hydrochloride
  • (2-Fluorothiazol-5-yl)methanamine hydrochloride
  • (2-Iodothiazol-5-yl)methanamine hydrochloride

Uniqueness

(2-Bromothiazol-5-yl)methanamine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it particularly valuable in specific research and industrial applications .

Properties

IUPAC Name

(2-bromo-1,3-thiazol-5-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2S.ClH/c5-4-7-2-3(1-6)8-4;/h2H,1,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRZXJJIHNKMKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Br)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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